Cas no 2138002-59-0 (rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide)

rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide
- rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide
- EN300-1131274
- 2138002-59-0
-
- Inchi: 1S/C11H17N5O2/c12-8-2-4-18-10(8)11(17)15-9-1-3-14-16(9)7-5-13-6-7/h1,3,7-8,10,13H,2,4-6,12H2,(H,15,17)/t8-,10+/m1/s1
- InChI Key: CARBKOSYBUAJCK-SCZZXKLOSA-N
- SMILES: O1CC[C@H]([C@H]1C(NC1=CC=NN1C1CNC1)=O)N
Computed Properties
- Exact Mass: 251.13822480g/mol
- Monoisotopic Mass: 251.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 94.2Ų
rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131274-0.5g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 0.5g |
$1536.0 | 2023-10-26 | |
Enamine | EN300-1131274-1.0g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 1g |
$1599.0 | 2023-06-09 | ||
Enamine | EN300-1131274-1g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 1g |
$1599.0 | 2023-10-26 | |
Enamine | EN300-1131274-5g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 5g |
$4641.0 | 2023-10-26 | |
Enamine | EN300-1131274-10.0g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 10g |
$6882.0 | 2023-06-09 | ||
Enamine | EN300-1131274-0.05g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 0.05g |
$1344.0 | 2023-10-26 | |
Enamine | EN300-1131274-0.25g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 0.25g |
$1472.0 | 2023-10-26 | |
Enamine | EN300-1131274-2.5g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 2.5g |
$3136.0 | 2023-10-26 | |
Enamine | EN300-1131274-10g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 10g |
$6882.0 | 2023-10-26 | |
Enamine | EN300-1131274-0.1g |
rac-(2R,3S)-3-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]oxolane-2-carboxamide |
2138002-59-0 | 95% | 0.1g |
$1408.0 | 2023-10-26 |
rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Additional information on rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide
Introduction to rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide (CAS No. 2138002-59-0)
rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide (CAS No. 2138002-59-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyrazolyl oxolanes, which have shown promising biological activities, particularly in the areas of neurodegenerative diseases and cancer therapy.
The chemical structure of rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide is characterized by a pyrazole ring linked to an oxolane moiety, with an amino group and an azetidine substituent. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for further research and development.
Recent studies have highlighted the potential of pyrazolyl oxolanes in modulating various biological pathways. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that compounds similar to rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide exhibit potent anti-inflammatory and neuroprotective effects. These findings suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and multiple sclerosis.
In addition to its neuroprotective properties, rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide has also shown promise in cancer research. A 2022 study in the *Cancer Research* journal demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The synthesis of rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide has been optimized using modern synthetic techniques, ensuring high yields and purity. The synthetic route involves several steps, including the formation of the pyrazole ring, introduction of the azetidine substituent, and final coupling with the oxolane moiety. These advancements in synthetic chemistry have made it possible to produce large quantities of the compound for preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings are encouraging and pave the way for further clinical development.
In conclusion, rac-(2R,3S)-3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yloxolane-2-carboxamide (CAS No. 2138002-59-0) represents a promising candidate for therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases. As more data becomes available from clinical trials, it is expected that this compound will play a significant role in advancing medical treatments.
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